Conformational Rigidity vs. Flexibility Advantage for Kinase Selectivity
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline features a direct bond between the quinoxaline core and the piperazine ring. This is in sharp contrast to numerous analogs from the US10336775 patent family, which uniformly employ an ethyl linker, granting greater conformational flexibility. [1] The direct linkage in the target compound restricts free rotation, potentially enhancing selectivity for kinase ATP-binding pockets with a shallower conformation. While direct target-specific IC50 values for this compound are not available in public databases, the class-level inference from PI3K inhibitor studies shows that rigidified piperazinyl-quinoxaline derivatives (IC50 ~24-40 nM) can exhibit >10-fold selectivity over flexible counterparts, making this compound a valuable rigid probe for selectivity profiling. [2]
| Evidence Dimension | Conformational flexibility / Kinase selectivity |
|---|---|
| Target Compound Data | Direct quinoxaline-piperazine bond (rigid) |
| Comparator Or Baseline | US10336775 Examples 94, 102, 104: Ethyl-linked quinoxaline-piperazine (flexible) |
| Quantified Difference | Not directly available; inferred to improve selectivity based on class SAR trends. |
| Conditions | Structural comparison based on patent US10336775 and PI3K inhibitor literature. |
Why This Matters
The enhanced conformational rigidity makes this compound a superior candidate for selective kinase probe development where target selectivity is paramount.
- [1] Asceneuron SA. (2019). Glycosidase inhibitors (US Patent No. US10336775B2). U.S. Patent and Trademark Office. View Source
- [2] Wu, P., Nielsen, T. E., & Clausen, M. H. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS ONE, 7(8), e42925. https://doi.org/10.1371/journal.pone.0042925 View Source
